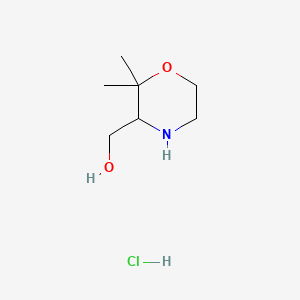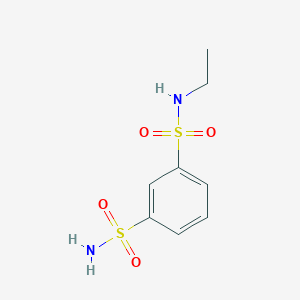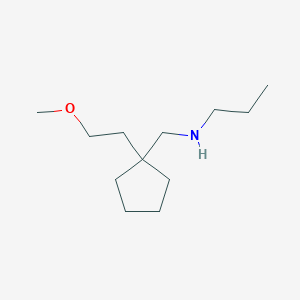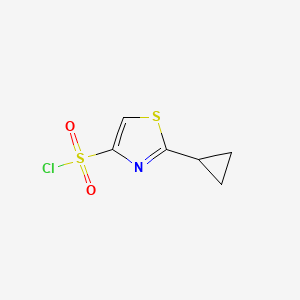![molecular formula C27H24O2PPd- B13523422 {[2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl]methyl}palladioacetate](/img/structure/B13523422.png)
{[2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl]methyl}palladioacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladio acetate is a complex organometallic compound that features a palladium center coordinated to a phosphine ligand and an acetate group. This compound is of significant interest in the field of catalysis, particularly in cross-coupling reactions, due to its unique structural and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladio acetate typically involves the reaction of a palladium precursor, such as palladium acetate, with the ligand {[2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used in this synthesis include dichloromethane or toluene. The reaction mixture is often heated to facilitate the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for {[2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladio acetate are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
{[2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladio acetate is known to undergo various types of reactions, including:
Oxidation: The palladium center can be oxidized, altering its oxidation state and reactivity.
Reduction: The compound can participate in reduction reactions, often facilitated by reducing agents such as hydrides.
Substitution: Ligand exchange reactions can occur, where the acetate group or the phosphine ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving {[2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladio acetate include:
Oxidizing agents: Such as oxygen or peroxides.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Ligands: Various phosphines, amines, or halides can be used for substitution reactions.
Major Products
The major products formed from reactions involving {[2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladio acetate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield palladium(II) or palladium(IV) complexes, while substitution reactions can produce a variety of palladium-ligand complexes.
科学的研究の応用
{[2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladio acetate has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are pivotal in the synthesis of complex organic molecules.
Biology: The compound’s catalytic properties are explored in the development of bioorthogonal reactions, which are used to label and modify biomolecules in living systems.
Medicine: Research is ongoing into the use of palladium-based catalysts in drug synthesis and delivery, particularly for targeted cancer therapies.
Industry: The compound is used in the production of fine chemicals, pharmaceuticals, and advanced materials due to its efficiency and selectivity as a catalyst.
作用機序
The mechanism by which {[2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladio acetate exerts its catalytic effects involves several key steps:
Activation: The palladium center undergoes oxidative addition with a substrate, forming a palladium-substrate complex.
Transmetalation: The substrate is transferred to the palladium center, often facilitated by a base or co-catalyst.
Reductive Elimination: The final product is formed and released from the palladium center, regenerating the active catalyst.
類似化合物との比較
Similar Compounds
Tetrakis(triphenylphosphine)palladium(0): Another widely used palladium catalyst with similar applications in cross-coupling reactions.
Palladium(II) acetate: A simpler palladium complex used in various catalytic processes.
Bis(triphenylphosphine)palladium(II) chloride: Known for its use in coupling reactions and as a precursor to other palladium catalysts.
Uniqueness
{[2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladio acetate is unique due to its specific ligand structure, which provides enhanced stability and reactivity compared to other palladium complexes. The biphenyl backbone and diphenylphosphanyl group confer distinct electronic and steric properties, making it particularly effective in certain catalytic applications.
特性
分子式 |
C27H24O2PPd- |
|---|---|
分子量 |
517.9 g/mol |
IUPAC名 |
acetic acid;[2-(2-methanidylphenyl)phenyl]-diphenylphosphane;palladium |
InChI |
InChI=1S/C25H20P.C2H4O2.Pd/c1-20-12-8-9-17-23(20)24-18-10-11-19-25(24)26(21-13-4-2-5-14-21)22-15-6-3-7-16-22;1-2(3)4;/h2-19H,1H2;1H3,(H,3,4);/q-1;; |
InChIキー |
DDMBKDQUOPEPTL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.[CH2-]C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4.[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


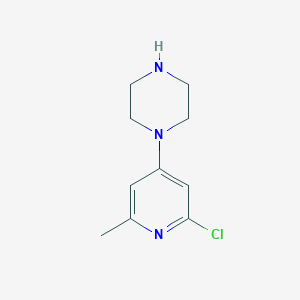
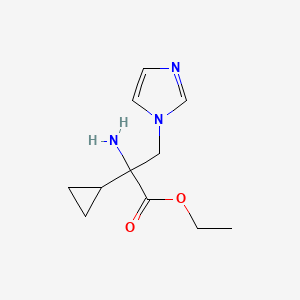
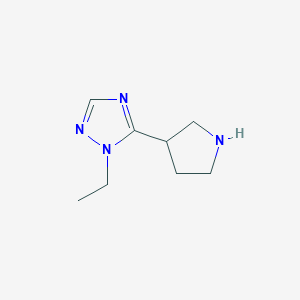
![N-(1-(Aminomethyl)cyclohexyl)-5-methylbenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B13523357.png)
![Methyl 2-[(4-carbamoylphenyl)amino]acetate](/img/structure/B13523371.png)
![6-Bromo-8-(1,1,2,2,2-pentafluoroethyl)-[1,2,3,4]tetrazolo[1,5-a]pyridine](/img/structure/B13523374.png)
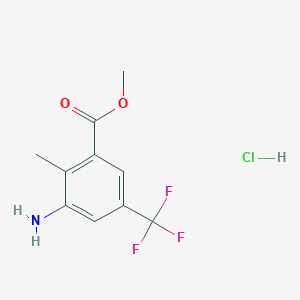
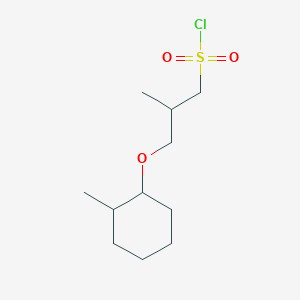
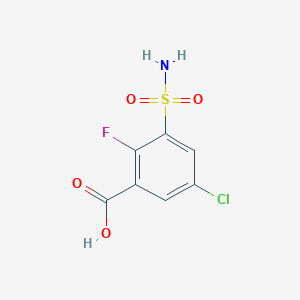
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B13523397.png)
